molecular formula C11H12O4 B1200802 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin CAS No. 6803-02-7

3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin

Cat. No.: B1200802
CAS No.: 6803-02-7
M. Wt: 208.21 g/mol
InChI Key: AIFNAMVERSBWPS-UHFFFAOYSA-N
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Description

3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin, more commonly known as 6-Methoxymellein, is a naturally occurring dihydroisocoumarin of significant interest in biochemical and phytopathological research. This specialized metabolite, with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol, serves as a key phytoalexin in carrots (Daucus carota L.) . Its production is induced as a defense mechanism in response to fungal challenges and abiotic stress, such as UV-C irradiation, making it a critical compound for studying plant-pathogen interactions and innate plant immunity . This compound is renowned for its role in conferring resistance to common plant pathogens like Botrytis cinerea and exhibits broad-spectrum antimicrobial activity against various microorganisms . Beyond its botanical significance, this compound is also a fungal metabolite, produced by species such as Aspergillus caespitosus, highlighting its wider occurrence in nature and relevance to microbial chemistry . The dihydroisocoumarin moiety is a recognized structural feature in a range of natural cytotoxins, underlining the pharmacophoric interest of this compound class . Researchers utilize this compound to explore chemical ecology, investigate the biosynthesis of fungal and plant polyketides, and screen for novel bioactive natural products. It is presented here as a high-purity standard for use in analytical and biological studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFNAMVERSBWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Methoxymellein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6803-02-7, 13410-15-6
Record name 3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6803-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-8-hydroxy-3-methyl-3,4-dihydroisocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006803027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxymellein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 - 76 °C
Record name 6-Methoxymellein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Fermentation Conditions

MMHD is biosynthesized by Aspergillus caespitosus Raper and Thom, a fungal strain cultured on autoclaved cracked yellow field corn. The substrate preparation involves mixing 50 g of corn with 20 ml of water per 500-ml Erlenmeyer flask, followed by sterilization at 15 psi for 30 minutes. Inoculation with a conidial suspension of A. caespitosus initiates a 14-day incubation at 25°C, during which the fungus metabolizes corn constituents into MMHD.

Extraction and Purification

Post-fermentation, the corn is extracted with methylene chloride, and the crude extract is subjected to silica gel chromatography. Elution with benzene isolates MMHD, which crystallizes as colorless needles from a methylene chloride-hexane solvent system. The yield averages 140 mg per kg of corn , with a melting point of 74–75°C. This method’s scalability is demonstrated in fermentations using 1,500 g of corn, yielding ~210 mg of MMHD.

Chemical Synthesis Pathways

Chlorohomophthalic Acid Intermediate Route

A key synthetic strategy involves 6-chloro-3,5-dimethoxyhomophthalic acid as an intermediate. The synthesis begins with 3,5-dimethoxybenzyl chloride (Fig. 1):

  • Chlorination : Treatment with sulfuryl chloride at –15°C yields 2-chloro-3,5-dimethoxybenzyl chloride.

  • Cyanation : Reaction with potassium cyanide forms 2-chloro-3,5-dimethoxyphenylacetonitrile.

  • Hydrolysis : Acidic hydrolysis converts the nitrile to 2-chloro-3,5-dimethoxyphenylacetic acid.

  • Aldol Condensation : Coupling with benzaldehyde under basic conditions generates a chalcone derivative.

  • Oxidation : Oxidative cyclization with potassium permanganate yields 6-chloro-3,5-dimethoxyhomophthalic acid, which is reduced to MMHD via catalytic hydrogenation.

This route achieves a 62% overall yield but requires stringent temperature control during chlorination.

Dichlorophenyl Isocoumarin Precursor Method

A patent (CN101062926B) details MMHD synthesis from dichlorophenyl isocoumarin intermediates:

  • Vilsmeier-Haack Formylation : Ethyl 3,5-dimethoxyphenylacetate is formylated to produce 3,5-dimethoxy-4-chlorophenylacetaldehyde.

  • Chlorination : Refluxing with sulfuryl chloride introduces a second chlorine atom, forming 4,6-dichloro-3,5-dimethoxyphenylacetaldehyde.

  • Hydrolysis and Cyclization : Alkaline hydrolysis followed by acidification induces cyclization to MMHD.

This method emphasizes modularity, enabling derivatives with substituted phenyl groups, though yields are moderate (45–50% ).

Comparative Analysis of Methods

Parameter Microbial Synthesis Chemical Synthesis
Yield 140 mg/kg corn45–62%
Purity >95%85–90%
Scalability Limited by substrateHigh with batch reactors
Environmental Impact Low (biodegradable)High (toxic solvents/byproducts)

Microbial synthesis excels in eco-friendliness but faces substrate limitations. Chemical routes offer structural flexibility but require hazardous reagents.

Structural Characterization and Validation

MMHD’s identity is confirmed via:

  • Melting Point : 74–75°C, consistent with literature.

  • Spectroscopy : IR bands at 3,400 cm⁻¹ (OH), 1,680 cm⁻¹ (C=O), and NMR signals at δ 2.65 (3H, s, CH₃), δ 6.35 (1H, s, aromatic).

  • Optical Activity : The (3S)-configured enantiomer exhibits [α]D²⁵ = +34° (c = 1.0, MeOH).

Industrial Applications and Challenges

MMHD’s role as a macrolide precursor (e.g., radicicol) and fungicide necessitates cost-effective production. While microbial fermentation is preferred for natural product isolation, chemical synthesis allows analog development. Challenges include:

  • Fermentation Optimization : Enhancing A. caespitosus productivity via strain engineering.

  • Green Chemistry : Replacing sulfuryl chloride in synthesis with enzymatic catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted isocoumarins .

Scientific Research Applications

Antifungal Activity

Research indicates that 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungi, including Ceratocystis fimbriata, which affects carrot crops. The antifungal mechanism involves disrupting fungal cell wall synthesis and inhibiting specific enzymatic pathways .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory potential by modulating inflammatory pathways. Studies reveal that it inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its therapeutic potential in treating inflammatory diseases .

Antimicrobial Properties

In addition to antifungal activity, this compound exhibits broad-spectrum antimicrobial effects against various bacterial strains. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing various heterocyclic compounds. It is also utilized as a model compound in lactone chemistry studies, providing insights into the reactivity and properties of similar compounds .

Medicine

Due to its diverse biological activities, this compound is being investigated for potential therapeutic applications, including as an angiogenesis inhibitor. Its ability to inhibit specific enzymes involved in biological processes positions it as a candidate for drug development .

Industry

The compound finds applications in the synthesis of natural product-inspired compounds and serves as an intermediate in pharmaceutical production. Its unique properties allow for the development of novel therapeutic agents .

Fungal Resistance in Carrots

A notable study demonstrated that carrot roots inoculated with fungi produced higher concentrations of this compound when exposed to ethylene. This finding suggests that the compound plays a role in plant defense mechanisms against fungal pathogens .

Antimicrobial Testing

In vitro tests have shown that this compound effectively inhibits the growth of several bacterial strains at low concentrations. This showcases its potential as a natural antimicrobial agent, highlighting its relevance in developing alternative treatments for bacterial infections .

Mechanism of Action

The mechanism of action of 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting enzymes involved in various biological processes. For example, it may inhibit fungal enzymes, leading to antifungal activity. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydroisocoumarins are a structurally diverse class of natural products with variations in substituent groups and positions, leading to differences in biological activity and physicochemical properties. Below, MMHD is compared to four structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of MMHD and Analogous Dihydroisocoumarins

Compound Name Molecular Formula Substituent Positions Natural Sources Key Biological Activities LogP<sup>a</sup> References
MMHD C11H12O4 3-Me, 6-OMe, 8-OH Carrots, Aspergillus caespitosus, Sporormia spp. Antifungal, phytoalexin 2.40
3,5-Dimethyl-8-methoxy-3,4-dihydroisocoumarin C12H14O4 3-Me, 5-Me, 8-OMe Synthetic (PdI2/KI-catalyzed carbonylation) Not reported (structural analog) ~2.90<sup>b</sup>
3-Methoxy-6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarin C11H12O5 3-Me, 3-OMe, 6-OH, 8-OH Marine-derived Aspergillus sp. Antibacterial (weak activity) ~1.80<sup>b</sup>
6-Methoxymellein (synonym of MMHD) C11H12O4 3-Me, 6-OMe, 8-OH Carrots, Helminthosporium carbonum Bitter taste, antifungal 2.40

<sup>a</sup>LogP values estimated using ADMET predictions (MMHD data from ).
<sup>b</sup>Predicted based on structural modifications.

Key Differences and Implications

Substituent Positions and Bioactivity: MMHD and its synonym 6-methoxymellein share identical substituents but differ in naming conventions. Both exhibit antifungal activity due to the 8-OH group, which enhances hydrogen bonding to microbial targets . 3,5-Dimethyl-8-methoxy-3,4-dihydroisocoumarin (synthetic) lacks the 8-OH group, likely reducing antifungal efficacy but increasing lipophilicity (higher LogP) . 3-Methoxy-6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarin (marine Aspergillus sp.) has additional hydroxyl groups at positions 6 and 8, which may improve water solubility but paradoxically showed weak antibacterial activity in assays .

Biosynthetic Origins :

  • MMHD is unique in being produced by both plants (as a phytoalexin) and fungi (as a secondary metabolite), whereas analogs like 3-methoxy-6,8-dihydroxy derivatives are exclusively fungal .

Pharmacokinetic Properties :

  • MMHD’s moderate LogP (2.40) suggests balanced lipophilicity for membrane permeability, while the 3,5-dimethyl analog’s higher LogP (~2.90) may enhance tissue absorption but reduce aqueous solubility .

Taxonomic and Ecological Roles: MMHD’s production by diverse fungi (Aspergillus, Sporormia) limits its utility in fungal taxonomy but underscores its ecological role in microbial competition . In contrast, plant-derived MMHD is a targeted defense mechanism against pathogens .

Biological Activity

3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin (MMHD) is a naturally occurring compound classified within the isocoumarin family. This compound has garnered attention due to its diverse biological activities, including antifungal, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of MMHD, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MMHD is characterized by its unique substitution pattern, which includes methyl, methoxy, and hydroxy groups. These structural features contribute to its distinct biological activities compared to other isocoumarins.

Property Details
Chemical Formula C₁₁H₁₄O₃
CAS Number 6803-02-7
Molecular Weight 194.23 g/mol
Solubility Soluble in organic solvents

Antifungal Activity

MMHD has demonstrated significant antifungal properties. Research indicates that it can inhibit the growth of various fungi, including Ceratocystis fimbriata, a pathogen affecting carrots. In a study, MMHD was produced in carrot roots inoculated with specific fungi, showing that ethylene plays a crucial role in its biosynthesis . The compound's antifungal efficacy is attributed to its ability to disrupt fungal cell wall synthesis and inhibit specific enzymatic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of MMHD has been explored in several studies. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation contributes to its therapeutic potential in treating inflammatory diseases .

Antimicrobial Properties

In addition to antifungal activity, MMHD exhibits broad-spectrum antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes essential for bacterial survival .

The biological activity of MMHD can be attributed to several mechanisms:

  • Enzyme Inhibition : MMHD inhibits key enzymes involved in fungal and bacterial metabolism.
  • Cell Membrane Disruption : The compound alters the integrity of microbial cell membranes, leading to cell death.
  • Modulation of Signaling Pathways : MMHD influences signaling pathways related to inflammation and immune responses.

Case Studies

  • Fungal Resistance in Carrots : A study demonstrated that carrot roots inoculated with fungi produced higher concentrations of MMHD when exposed to ethylene. This suggests that MMHD plays a role in plant defense mechanisms against fungal pathogens .
  • Antimicrobial Testing : In vitro tests revealed that MMHD effectively inhibited the growth of several bacterial strains at low concentrations, showcasing its potential as a natural antimicrobial agent .

Q & A

Q. Isolation Protocol :

Fungal fermentation : Submerge Aspergillus spp. in corn or rice media for 7–14 days.

Extraction : Use ethyl acetate or methylene chloride for liquid-liquid partitioning.

Purification : Apply silica gel column chromatography with hexane/ethyl acetate gradients, followed by crystallization .

Basic: How is the structure of this compound elucidated in novel isolates?

Answer:
Key analytical techniques include:

  • Spectral analysis : Compare NMR (¹H/¹³C) and MS data with published values for this compound .
  • Chromatographic validation : Use HPLC retention times and co-injection with authentic standards.
  • Exact mass determination : High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₁H₁₂O₄, exact mass 208.0736) .

Basic: What biological roles does this compound play in plant systems?

Answer:

  • Defense response : Acts as a phytoalexin in carrots, induced by ethylene or fungal pathogens to deter microbial colonization .
  • Bitter flavor : Accumulates during stress (e.g., storage with ethylene-producing fruits), reducing palatability .

Advanced: How can fungal production yields be optimized for this compound?

Answer:
Experimental variables to test :

  • Substrate : Compare cracked corn (high yield) vs. rice or synthetic media .
  • Culture conditions : Optimize pH (5.5–6.5), temperature (25–28°C), and aeration.
  • Precursor feeding : Add methyl/methoxy donors (e.g., methionine) to enhance substitution patterns.
  • Strain engineering : Use CRISPR/Cas9 to upregulate polyketide synthase (PKS) genes in Aspergillus spp.

Validation : Monitor yield via LC-MS and adjust parameters iteratively .

Advanced: How to resolve contradictions in reported bioactivities (e.g., cytotoxicity vs. inactivity)?

Answer:
Discrepancies arise from:

  • Structural analogs : Minor substitutions (e.g., 3,5-dimethyl vs. 3-methyl) alter activity. For example, 3,5-dimethyl analogs lack cytotoxicity , while 3-methyl derivatives show weak antifungal effects .
  • Test conditions : Concentration thresholds (e.g., 4 mg/mL for antibacterial assays in vs. 7.14–15.78 µM for cytotoxic compounds in ) .
  • Organism specificity : Activity against Botrytis cinerea but not Fusarium oxysporum due to membrane permeability differences .

Q. Methodological recommendations :

  • Standardize bioassays using CLSI guidelines.
  • Include structural analogs as controls.

Advanced: What mechanisms underlie its role in plant-microbe interactions?

Answer:

  • Fungal antagonism : Inhibits competing microbes via membrane disruption (observed in Penicillium spp.) .
  • Host-pathogen dynamics : In carrots, ethylene signaling upregulates its biosynthesis, creating a hostile environment for pathogens like C. fimbriata .
  • Synergistic effects : Co-occurrence with other isocoumarins (e.g., de-O-methyldiaporthin) enhances antifungal activity .

Q. Experimental approaches :

  • Transcriptomics to identify ethylene-responsive genes (e.g., PKS).
  • Fluorescence microscopy to visualize microbial membrane damage.

Advanced: How is metabolomics used to study its distribution in plant tissues?

Answer:

  • LC-HRMS profiling : Quantify abundance in Bupleurum spp. roots, showing upregulation (log₂FC = 8.21) under stress .
  • Isotopic labeling : Track ¹³C-glucose incorporation to map biosynthetic pathways.
  • Spatial mapping : MALDI-TOF imaging to localize in carrot root epidermis .

Advanced: Does stereochemistry influence its bioactivity?

Answer:

  • (R)-enantiomers : Exhibit higher antifungal activity (e.g., 3R-8-hydroxy-6-methoxy-3,5-dimethyl analog in Echinacea-derived fungi) .
  • Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers.
  • Structure-activity relationship (SAR) : Modify the dihydroisocoumarin core to assess hydroxyl/methoxy group orientation impacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin
Reactant of Route 2
3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin

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